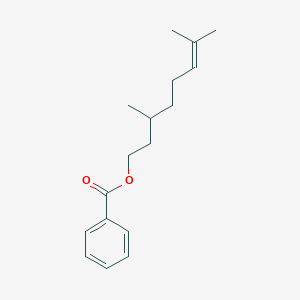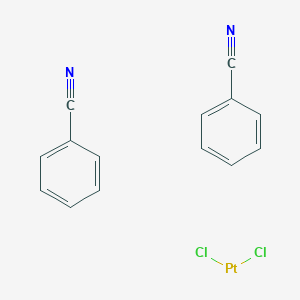
1-Isocyano-4-methoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-Isocyano-4-methoxybenzene, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, can be achieved through the Knoevenagel reaction, which involves the condensation of (4-methoxyphenyl)acetonitrile with terephthaldicarboxyaldehyde or its derivatives. This method provides access to highly photoluminescent phenylene vinylene oligomers with potential applications in dye and sensor technology (Loewe & Weder, 2002).
Molecular Structure Analysis
The structural analysis of methoxybenzene derivatives, including 1-Isocyano-4-methoxybenzene, reveals that these molecules can adopt planar configurations or exhibit twisting due to steric hindrance. This structural versatility affects their physical and chemical properties, as well as their ability to form hydrogen-bonded dimers and organize into specific packing arrangements in the solid state (Fun et al., 1997).
Chemical Reactions and Properties
1-Isocyano-4-methoxybenzene participates in various chemical reactions, leveraging its isocyano and methoxy functional groups. These reactions include polymerizations, where it can be used to synthesize electronically 'push-pull' substituted poly(p-phenylene vinylene)s, demonstrating its utility in creating materials with specific electronic properties (Lahti et al., 1994).
Physical Properties Analysis
The physical properties of 1-Isocyano-4-methoxybenzene and related compounds can be influenced by their molecular structure. For example, the presence of methoxy groups can affect their photophysical characteristics, as seen in the study of tetramethoxybenzene complexes, where methoxy group rotations have been analyzed through neutron scattering and vibrational spectra to understand their behavior in different states (Pawlukojć et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-Isocyano-4-methoxybenzene derivatives, such as their reactivity in electrophilic substitution reactions, highlight the influence of the methoxy group on directing the reaction course and the isocyano group's role in determining the product's electronic characteristics. For instance, the selective electrochemical thiocyanation of methoxybenzene showcases the regioselectivity and chemical versatility of these compounds (Gitkis & Becker, 2006).
Aplicaciones Científicas De Investigación
Electrochemical Thiocyanation of Methoxybenzene : A study on the one-pot electrochemical thiocyanation of methoxybenzene (anisole) highlights its high regio- and isomeric-selectivity, offering insights into the synthesis of 1-methoxy-4-thiocyanatobenzene (Gitkis & Becker, 2006).
Volatile Methoxybenzene Compounds in Grains : Research has identified over 20 volatile methoxybenzene compounds in various grain samples, shedding light on the occurrence of off-odor compounds in food products (Seitz & Ram, 2000).
Kinetics of Reaction with Sodium Methoxide : This study investigates the synthesis and kinetics of dichloro-methoxybenzenes from 1,2,4-trichlorobenzene and sodium methoxide, contributing to our understanding of the reaction mechanisms (Wang, Liu, Zhu, & Jing, 2010).
Conversion of Anisole over Pt/HBeta Catalyst : Research on the catalytic conversion of anisole to gasoline-range molecules using a bifunctional Pt/HBeta catalyst has significant implications for biomass lignin conversion (Zhu, Lobban, Mallinson, & Resasco, 2011).
Anti-Platelet Aggregation Activities of 4-Methoxybenzene-1,3-Isophthalamides : A study on the synthesis and anti-platelet aggregation activities of 4-methoxybenzene-1,3-isophthalamides opens doors for novel anti-platelet drugs (Liu, Shi, Zhong, Liu, & Liu, 2012).
Structural Study of Methoxybenzene Derivatives : Research on the structures of various methoxybenzenes contributes to the field of crystallography and molecular structure analysis (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).
Oxidation of 1-Ethyl-4-Methoxybenzenes : A kinetic study on the free-radical chain oxidation of 1-ethyl-4-methoxybenzene to hydroperoxides highlights its potential in chemical synthesis (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).
Gas-Phase Oxidation of Methoxybenzenes : This study investigates the reaction rates of various methoxybenzenes with hydroxyl radicals under atmospheric conditions, providing insight into atmospheric chemistry (Gibilisco, Barnes, & Wiesen, 2018).
Propiedades
IUPAC Name |
1-isocyano-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQKTRWKZYUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332309 | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyano-4-methoxybenzene | |
CAS RN |
10349-38-9 | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyano-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-isocyano-4-methoxybenzene in the fabrication of molecular electronic devices?
A1: 1-isocyano-4-methoxybenzene acts as a ligand in a gold(I) complex, forming [1-isocyano-4-methoxybenzene]-[4-amino-phenylethynyl]-gold. This complex is a key component in a novel fabrication method for the top contact electrode in molecular electronic devices called the TIDOC (Thermally Induced Decomposition of an Organometallic Compound) method [].
Q2: How does the thermal decomposition of [1-isocyano-4-methoxybenzene]-[4-amino-phenylethynyl]-gold contribute to the device fabrication?
A2: Upon annealing at 100 °C for 2 hours, the gold-carbon bond in the complex cleaves. This leads to the reduction of Au(I) to Au(0), forming metallic gold nanoparticles (GNPs) dispersed on the surface []. This process effectively creates a metal/molecule/GNP sandwich structure, crucial for the functionality of the molecular electronic device.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















